![molecular formula C17H18ClNO4 B14643316 N-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-N-phenylglycine CAS No. 52461-60-6](/img/structure/B14643316.png)
N-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-N-phenylglycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-N-phenylglycine is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chlorophenoxy group, a hydroxypropyl group, and a phenylglycine moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-N-phenylglycine typically involves multiple steps. One common method starts with the reaction of 4-chlorophenol with epichlorohydrin to form 3-(4-chlorophenoxy)-1,2-epoxypropane. This intermediate is then reacted with phenylglycine under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
N-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-N-phenylglycine undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
科学的研究の応用
N-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-N-phenylglycine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-N-phenylglycine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- N-(3-(4-Chlorophenoxy)-2-hydroxypropyl)saccharin
- N-(3-(4-Chlorophenoxy)-2-hydroxypropyl)acetamide
Uniqueness
N-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-N-phenylglycine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications that similar compounds may not be suitable for.
特性
CAS番号 |
52461-60-6 |
|---|---|
分子式 |
C17H18ClNO4 |
分子量 |
335.8 g/mol |
IUPAC名 |
2-(N-[3-(4-chlorophenoxy)-2-hydroxypropyl]anilino)acetic acid |
InChI |
InChI=1S/C17H18ClNO4/c18-13-6-8-16(9-7-13)23-12-15(20)10-19(11-17(21)22)14-4-2-1-3-5-14/h1-9,15,20H,10-12H2,(H,21,22) |
InChIキー |
QWIJTPWENQOTFG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N(CC(COC2=CC=C(C=C2)Cl)O)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Hexyl [([1,1'-biphenyl]-4-yl)oxy]acetate](/img/structure/B14643240.png)
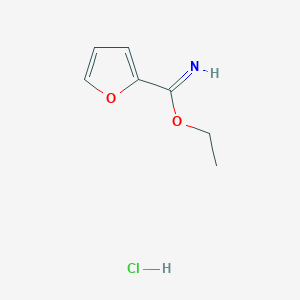
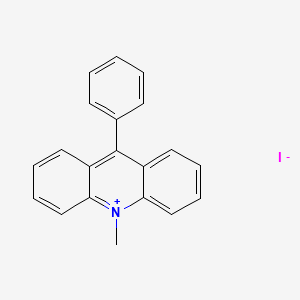
![Bicyclo[2.2.1]heptan-2-one, 1-ethenyl-7,7-dimethyl-, (1S,4R)-](/img/structure/B14643269.png)
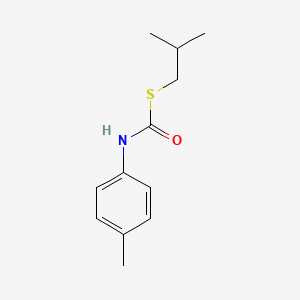
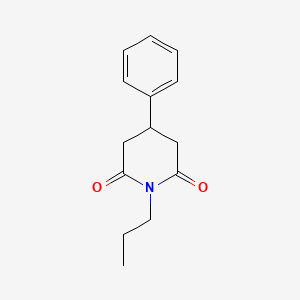
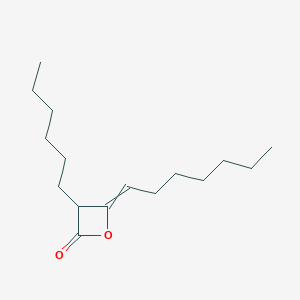
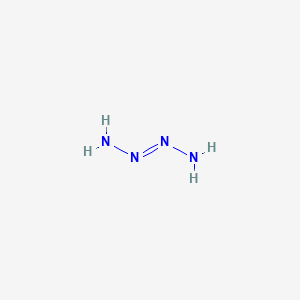
![3-[4-(Dimethylamino)phenyl]-7,8-dihydro-1,2,3-benzotriazin-4-one](/img/structure/B14643292.png)
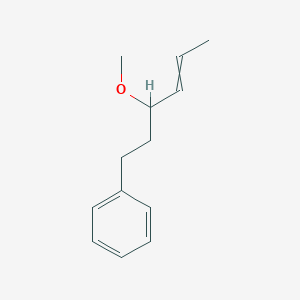
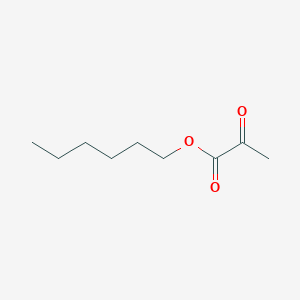

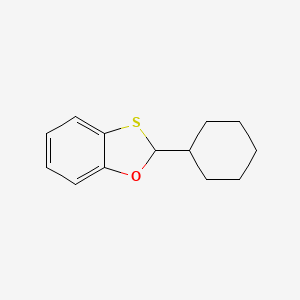
![1-[3-(4-Chlorophenyl)prop-2-en-1-yl]piperazine](/img/structure/B14643311.png)
